molecular formula C28H42Si2 B1609418 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene CAS No. 307496-40-8

1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene

Cat. No. B1609418
M. Wt: 434.8 g/mol
InChI Key: QALLAEJZRWYAHS-UHFFFAOYSA-N
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Description

“1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene” is a chemical compound with the empirical formula C28H42Si2 . It has a molecular weight of 434.80 . This compound is used in the field of polymerization .


Physical And Chemical Properties Analysis

This compound has a density of 1.06 g/mL at 25 °C (lit.) . Its boiling point is 314 °C (lit.) . The refractive index is n20/D 1.5340 (lit.) .

Scientific Research Applications

Porosity in Silica Materials

1,4-Bis(trimethoxysilyl)benzene, a relative compound of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene, has been utilized in creating macro-/mesoporous silica monoliths. These materials are characterized by well-defined bicontinuous macroporosity and mesoporosity, which are essential in various scientific applications such as catalysis and separation processes. The porosity of these materials is usually characterized by nitrogen sorption measurements, mercury intrusion, and scanning electron microscopy (Lehr et al., 2013).

Organosilicon Compounds Synthesis

In the field of organosilicon chemistry, compounds like 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene have been synthesized. These crystalline substances exhibit distinctive physical properties like melting points and are stable at high temperatures. Such compounds are crucial in developing new materials with unique thermal and chemical properties (Chugunov, 1960).

Photoreactive Silylethene Compounds

Silyl-substituted compounds, similar to 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene, have been studied for their photochemical reactions. These reactions produce distinct silylethene compounds that have been characterized by spectroscopic data and X-ray crystallography. Such research is significant in understanding light-induced chemical transformations in organosilicon compounds (Oikawa et al., 2008).

Siloxane Tethered Cyclophanes

Research involving siloxane tethered cyclophanes, derived from compounds like 1,4-bis{[dimethyl(i-propoxy)silyl]vinyl}benzene, has led to the synthesis of novel structures. These structures are confirmed by X-ray crystallography, and their UV and fluorescence spectra suggest potential applications in materials science (Sudhakar et al., 2002).

Polymer Synthesis and Properties

1,4-Bis(dimethylsilyl)benzene has been used in the synthesis of various polymers. These polymers demonstrate unique properties like transitiontemperatures, crystallization behavior, thermal stability, solubility, and degradability. Such research is crucial for developing new materials with specific desirable properties (Li & Kawakami, 1999).

Chemosensors for Explosive Detection

Polymers incorporating silole and silylene units, synthesized using 1,4-bis(dimethylsilyl)benzene, have shown potential as chemosensors for explosive detection. Their fluorescence quenching properties, particularly in the presence of picric acid, indicate their usefulness in sensitive detection applications (Zhao et al., 2012).

Electrophilic Palladation in Organometallic Chemistry

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrakis((dimethylamino)methyl)benzene, a compound related to 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene, has been used in electrophilic palladation studies. This research is significant in understanding the mechanisms of organometallic reactions and the formation of complex organometallic species (Steenwinkel et al., 1997).

Polymerization Catalysis

1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene and its related compounds have been instrumental in catalytic studies, particularly in polymerization reactions. These studies contribute to the development of new catalytic systems for the efficient synthesis of polymers with specific properties (Skupov et al., 2007).

Safety And Hazards

The compound is classified as a non-combustible liquid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . The flash point is not applicable .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[4-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]phenyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42Si2/c1-29(2,15-13-25-19-21-5-7-23(25)17-21)27-9-11-28(12-10-27)30(3,4)16-14-26-20-22-6-8-24(26)18-22/h5-12,21-26H,13-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALLAEJZRWYAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)C3=CC=C(C=C3)[Si](C)(C)CCC4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408413
Record name 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene

CAS RN

307496-40-8
Record name 5,5′-[1,4-Phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis[bicyclo[2.2.1]hept-2-ene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307496-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Le, C Samart, JT Lee, K Nomura, S Kongparakul… - ACS …, 2020 - ACS Publications
We herein report the functionalization of plant oil with norbornene (NB) and subsequent polymerization to prepare biobased thermoset films and biobased binders for silicon/…
Number of citations: 3 pubs.acs.org

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